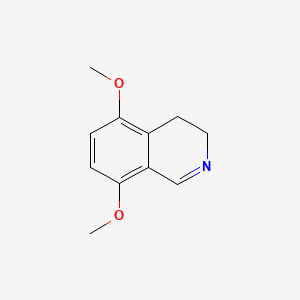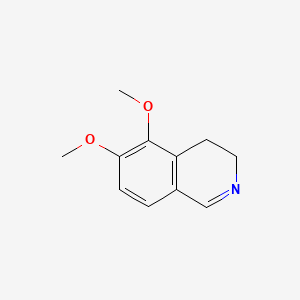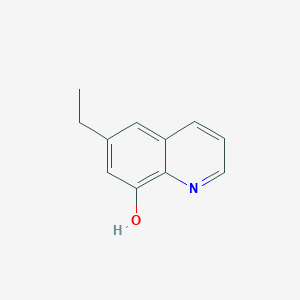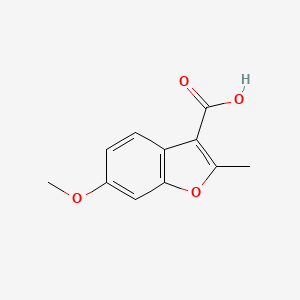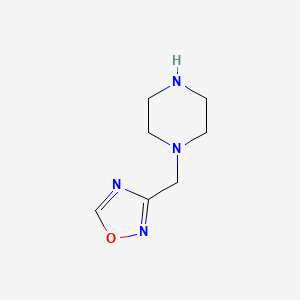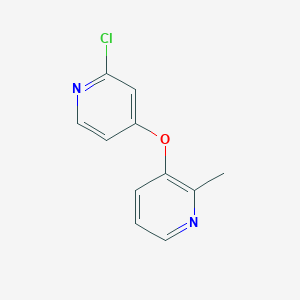![molecular formula C10H9N3O4 B3318952 1-[(3-甲基-1,2,4-恶二唑-5-基)甲基]-6-氧代-1,6-二氢吡啶-3-甲酸 CAS No. 1041580-80-6](/img/structure/B3318952.png)
1-[(3-甲基-1,2,4-恶二唑-5-基)甲基]-6-氧代-1,6-二氢吡啶-3-甲酸
描述
1,2,4-Oxadiazoles are five-membered heterocyclic compounds that contain one oxygen atom and two nitrogen atoms . They are known for their wide range of chemical and biological properties .
Synthesis Analysis
1,2,4-Oxadiazoles can be synthesized through various methods. One common method involves the reaction of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids in a suitable solvent, followed by cyclocondensation .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is composed of two carbon atoms, one oxygen atom, and two nitrogen atoms . The presence of these atoms allows for various substitutions on the oxadiazole ring, which can lead to differences in properties due to variations in the electronic environment .Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo various chemical reactions. For example, 5- (3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of an excess of methyl iodide .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the specific compound. For example, some 1,2,4-oxadiazoles have been found to be solid at room temperature .科学研究应用
Anticancer Activity
Compounds with the 1,3,4-oxadiazole structure have been studied for their potential anticancer properties . They could potentially be used in the development of new anticancer drugs.
Vasodilator Properties
1,3,4-Oxadiazoles have been researched for their vasodilator properties . This could make them useful in treating conditions related to blood vessels, such as hypertension.
Anticonvulsant Activity
These compounds have shown anticonvulsant activity . They could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.
Antidiabetic Properties
Research has indicated that 1,3,4-oxadiazoles may have antidiabetic properties . This could make them valuable in the development of new treatments for diabetes.
Anti-Inflammatory and Antipyretic Properties
1,3,4-Oxadiazoles have demonstrated anti-inflammatory and antipyretic (fever-reducing) properties . This could make them useful in treating conditions such as arthritis and fever.
Antitubercular Activity
These compounds have shown potential in the treatment of tuberculosis . Further research could lead to the development of new antitubercular drugs.
Central Nervous System Depressant Properties
1,3,4-Oxadiazoles have been studied for their central nervous system depressant properties . They could potentially be used in the treatment of conditions such as anxiety and insomnia.
Antiemetic Properties
These compounds have demonstrated antiemetic (preventing vomiting) properties . This could make them useful in treating conditions such as motion sickness and the side effects of chemotherapy.
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the 1,2,4-oxadiazole class of molecules, which have been found to exhibit a broad spectrum of biological activities . .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with various targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes for this specific compound remain to be elucidated.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect various biological pathways, depending on their specific targets . The downstream effects of these pathway alterations can vary widely, from changes in cell growth and proliferation to alterations in immune response.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole ring, which is known to enhance the lipophilicity of compounds, could potentially facilitate its absorption and distribution
Result of Action
Given the broad biological activities of 1,2,4-oxadiazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .
安全和危害
未来方向
1,2,4-Oxadiazoles continue to be an area of interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic strategies for these compounds and exploring their potential applications in medicine and agriculture .
属性
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-6-11-8(17-12-6)5-13-4-7(10(15)16)2-3-9(13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRBKGYVQCKXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C=C(C=CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide](/img/structure/B3318890.png)
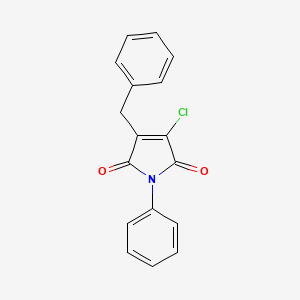
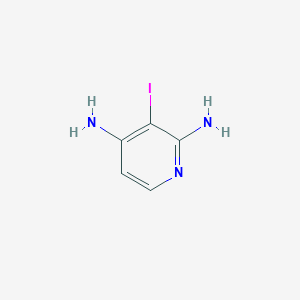

![3-[Methyl(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one](/img/structure/B3318908.png)
